molecular formula C8H6FNO2S2 B8445515 7-Fluoro-2-methylsulfonyl-1,3-benzothiazole

7-Fluoro-2-methylsulfonyl-1,3-benzothiazole

Cat. No. B8445515
M. Wt: 231.3 g/mol
InChI Key: WUSJPEZQOVQKIO-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

A mixture of 7-fluoro-2-methylsulfonyl-1,3-benzothiazole (500 mg, 2.16 mmol) in 10 mL ethanol and 20% ethanolic ammonia (20 mL) was heated at 160° C. in a sealed tube for 12 h. It was cooled to RT, ethanol was removed under reduced pressure, and the brownish residue was purified by column chromatography (5% to 10% methanol in methylene chloride) to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.35 (d, J=7.5 Hz, 1H), 7.33-7.37 (m, 1H), 6.93-6.84 (m, 1H), 5.30 (brs, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[S:9][C:8](S(C)(=O)=O)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[NH3:15]>C(O)C>[NH2:15][C:8]1[S:9][C:10]2[C:2]([F:1])=[CH:3][CH:4]=[CH:5][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=CC=2N=C(SC21)S(=O)(=O)C
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to RT
CUSTOM
Type
CUSTOM
Details
ethanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the brownish residue was purified by column chromatography (5% to 10% methanol in methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC=C2F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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